Palbociclib Isethionate

Catalog No.
S538538
CAS No.
827022-33-3
M.F
C26H35N7O6S
M. Wt
573.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Palbociclib Isethionate

CAS Number

827022-33-3

Product Name

Palbociclib Isethionate

IUPAC Name

6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;2-hydroxyethanesulfonic acid

Molecular Formula

C26H35N7O6S

Molecular Weight

573.7 g/mol

InChI

InChI=1S/C24H29N7O2.C2H6O4S/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32;3-1-2-7(4,5)6/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29);3H,1-2H2,(H,4,5,6)

InChI Key

LYYVFHRFIJKPOV-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C.C(CS(=O)(=O)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

PD 0332991; PD-0332991; PD0332991; PD0332991; PD332991; PD-332991; PD 332991; Palbociclib Isethionate, brand name: Ibrance

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C.C(CS(=O)(=O)O)O

Description

The exact mass of the compound Palbociclib Isethionate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Understanding Cancer Cell Growth and Progression:

Palbociclib Isethionate works by targeting CDK4/6, which are proteins crucial for cell cycle progression. Inhibiting these proteins halts cancer cell division. Researchers can leverage this mechanism to study various aspects of cancer cell growth and progression. For example, they can use Palbociclib Isethionate to:

  • Investigate the role of CDK4/6 in different cancer types ()
  • Identify novel therapeutic targets that interact with the cell cycle machinery
  • Study how cancer cells develop resistance to current therapies involving CDK4/6 inhibition

Exploring Combination Therapies:

Since Palbociclib Isethionate targets a specific pathway in cancer cells, researchers are exploring its efficacy in combination with other therapies. This approach aims to improve treatment outcomes by targeting multiple aspects of cancer biology. Studies are investigating Palbociclib Isethionate's effectiveness when combined with:

  • Other targeted therapies targeting different signaling pathways in cancer cells ()
  • Immunotherapy, which helps the immune system recognize and destroy cancer cells ()
  • Chemotherapy, a broad-spectrum treatment that targets rapidly dividing cells

These studies hold promise for developing more effective and personalized treatment strategies for cancer patients.

Investigating Efficacy in Other Cancers:

While Palbociclib Isethionate is currently approved for breast cancer, researchers are exploring its potential in other cancer types. Preclinical and early-stage clinical trials are evaluating its effectiveness in cancers like:

  • Meningioma, a tumor that forms on the meninges, the protective membranes surrounding the brain and spinal cord ()
  • Neuroblastoma, a childhood cancer that develops from immature nerve cells

Palbociclib isethionate is a second-generation cyclin-dependent kinase 4 and 6 inhibitor, primarily developed for the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced breast cancer. It is a piperazine pyridopyrimidine compound, characterized by its ability to selectively inhibit cyclin-dependent kinases, which play a crucial role in regulating the cell cycle. The chemical formula for palbociclib isethionate is C26H35N7O6S, with a molecular weight of approximately 573.67 g/mol .

Palbociclib Isethionate acts as a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases are essential for cell cycle progression by phosphorylating retinoblastoma protein (pRb). By inhibiting CDK4/6, Palbociclib Isethionate prevents pRb phosphorylation, leading to cell cycle arrest and hindering cancer cell proliferation [].

  • Toxicity: Studies have shown moderate to severe side effects associated with Palbociclib Isethionate, including neutropenia, fatigue, diarrhea, and alopecia [].
  • Flammability: No data available on the flammability of Palbociclib Isethionate.
  • Reactivity: No data available on the specific reactivity of Palbociclib Isethionate.

The metabolism of palbociclib isethionate mainly involves oxidation and sulfonation reactions, followed by acylation and glucuronidation as minor pathways. The primary metabolic pathway is mediated by cytochrome P450 isoenzyme 3A, leading to the formation of inactive glucuronide and sulfamic acid conjugates. The major circulating metabolite accounts for about 1.5% of the excreted dose and is primarily eliminated through feces after hepatic metabolism .

Palbociclib is known for its potent inhibitory activity against cyclin-dependent kinases 4 and 6, with half-maximal inhibitory concentrations (IC50) ranging from 9 to 15 nmol/L. This inhibition leads to cell cycle arrest at the G1 phase by preventing the phosphorylation of retinoblastoma protein, thereby blocking the progression into the S phase. In vitro studies have demonstrated that palbociclib induces late apoptosis and significantly affects cell proliferation in various cancer cell lines .

Palbociclib isethionate can be synthesized through several methods, one of which involves reacting specific precursors under controlled conditions to achieve the desired compound. A notable method includes adjusting the pH during the reaction to facilitate the separation of solid products. The synthesis typically employs a combination of organic solvents and reagents to ensure high yield and purity .

Palbociclib isethionate has been primarily approved for use in treating advanced breast cancer, particularly in patients with hormone receptor-positive tumors. It has shown efficacy when used in combination with aromatase inhibitors like letrozole, significantly improving progression-free survival rates in clinical trials. Additionally, ongoing research explores its potential applications in other malignancies where cyclin-dependent kinase activity plays a role .

Studies indicate that palbociclib interacts with various cellular pathways. Its mechanism involves not only inhibiting cyclin-dependent kinases but also affecting downstream signaling pathways related to cell cycle regulation. Interaction studies have highlighted associations between sensitivity to palbociclib and specific genetic markers such as p16 and E2F1 . Furthermore, it has been observed that palbociclib's effectiveness may vary based on tumor type and genetic background.

Palbociclib shares structural and functional similarities with other cyclin-dependent kinase inhibitors. Below are some comparable compounds:

Compound NameChemical FormulaUnique Features
RibociclibC23H28N6O2Selectively inhibits CDK4/6; used in various cancers
AbemaciclibC22H27N5O3Broad-spectrum CDK inhibitor; effective in multiple tumor types
DinaciclibC22H24N4O3Inhibits CDK1, CDK2, CDK5; used in hematological malignancies

Uniqueness of Palbociclib: Palbociclib's selectivity for cyclin-dependent kinases 4 and 6 distinguishes it from other inhibitors that may target a broader range of kinases. This selectivity contributes to its unique safety profile and efficacy in specific cancer types, particularly hormone receptor-positive breast cancer .

Palbociclib Isethionate demonstrates significant polymorphic diversity, with multiple crystalline forms exhibiting distinct structural characteristics as revealed through comprehensive X-ray powder diffraction analysis [1] [2] [3]. The crystal structure of Palbociclib Isethionate Form B has been thoroughly characterized using synchrotron X-ray powder diffraction data and optimized through density functional theory techniques [1].

Form B crystallizes in the triclinic space group P-1 (#2) with precise unit cell parameters: a = 8.71334(4) Å, b = 9.32119(6) Å, c = 17.73725(18) Å, α = 80.0260(5)°, β = 82.3579(3)°, γ = 76.1561(1)°, resulting in a unit cell volume V = 1371.282(4) ų with Z = 2 [1]. The crystal structure exhibits a complex hydrogen bonding network dominated by cation-anion and cation-cation interactions that organize into layers roughly parallel to the (104) plane [1].

The hydrogen bonding patterns in Form B reveal sophisticated intermolecular interactions where both hydrogen atoms on the protonated nitrogen atom of the pyrimidine ring participate in strong hydrogen bonds to the isethionate anions [1]. Specifically, one proton binds to the sulfonate group while the other bonds to the hydroxyl group of the isethionate anion [1]. Additionally, the hydroxyl group of the anion acts as a donor to a ketone oxygen atom in the cation, creating a three-dimensional hydrogen-bonded network [1].

The polymorphic landscape includes multiple distinct forms, each characterized by unique X-ray powder diffraction patterns. Form A exhibits characteristic 2θ values at 8.7°, 13.5°, and 17.6°, with a sharp endothermic peak at 273°C [2]. Form B shows a more complex diffraction pattern with key 2θ values at 5.1°, 10.2°, 11.8°, 12.1°, 12.8°, 13.1°, 14.7°, and 15.2°, displaying a sharp endothermic peak at 271°C [2]. Form D presents distinctive 2θ values at 8.4°, 8.9°, and 21.9°, with a sharp endothermic peak at 277°C [2].

Advanced polymorphic forms α, β, γ, δ, and ε have been identified through extensive crystallization studies [3] [4]. Form γ displays characteristic 2θ values at 15.8°, 22.6°, 23.8°, 10.7°, 20.8°, 22.0°, 14.6°, 25.2°, and 26.9° [3]. Form δ exhibits 2θ values at 7.9°, 10.8°, 18.6°, 11.8°, 15.8°, 18.0°, 14.3°, 17.5°, and 29.0° [3]. Form ε shows 2θ values at 3.4°, 10.0°, 18.3°, 9.1°, 18.8°, 22.1°, 4.0°, 6.7°, and 25.5° [3].

The structural characterization reveals that these polymorphic forms can be prepared through controlled crystallization processes involving specific solvent systems and temperature conditions [3] [4]. The crystalline forms demonstrate remarkable stability under ambient conditions while maintaining their distinct structural characteristics, making them suitable for pharmaceutical development and formulation studies [2].

Nuclear Magnetic Resonance Spectroscopic Validation (¹H, ¹³C, 2D Techniques)

Nuclear magnetic resonance spectroscopy serves as a critical analytical tool for structural validation of Palbociclib Isethionate, with ¹H NMR providing the primary confirmation of molecular identity [5]. Commercial suppliers consistently report that ¹H NMR spectra are "consistent with structure," indicating successful validation of the expected chemical framework [5].

The molecular structure of Palbociclib Isethionate presents unique spectroscopic challenges due to its complex heterocyclic system comprising a pyrido[2,3-d]pyrimidine core with multiple functional groups [6] [7]. The compound contains a cyclopentyl substituent, acetyl group, methyl substituent, and a piperazinylpyridine moiety, each contributing distinct resonances to the NMR spectrum [6] [7].

For ¹H NMR analysis, deuterated dimethyl sulfoxide (DMSO-d₆) and deuterium oxide (D₂O) represent the preferred solvents due to the compound's solubility characteristics [5]. The isethionate salt form enhances water solubility to approximately 50 mg/mL when heated, facilitating aqueous NMR studies [8] [9]. In DMSO, the compound requires ultrasonic treatment to achieve complete dissolution at concentrations of 10 mg/mL [8] [9].

Two-dimensional NMR techniques including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide essential connectivity information for complex molecular systems [10] [11]. COSY experiments reveal ¹H-¹H coupling patterns through bonds, typically identifying protons separated by two to three bonds [10] [11]. HSQC spectra establish direct ¹H-¹³C correlations, confirming which protons are directly attached to specific carbon atoms [10] [11].

HMBC spectroscopy proves particularly valuable for identifying long-range correlations between protons and carbons separated by two, three, or four bonds [12]. This technique excels at locating carbonyl carbons and quaternary carbons, which are crucial for confirming the pyrido[2,3-d]pyrimidine core structure and the acetyl substituent [12]. The HMBC sequence optimization for coupling constants around 10 Hz ensures detection of most relevant correlations while maintaining sensitivity [12].

The acetyl group at position 6 and the methyl substituent at position 5 provide characteristic resonances that serve as structural landmarks during NMR assignment [6] [7]. The cyclopentyl group attached to position 8 generates complex multipicity patterns due to its five-membered ring system [6] [7]. The piperazinylpyridine substituent contributes multiple resonances in both aliphatic and aromatic regions [6] [7].

¹³C NMR spectroscopy complements proton studies by providing carbon framework information, though comprehensive ¹³C data for Palbociclib Isethionate remains limited in the accessible literature [13]. Advanced solid-state ¹³C NMR techniques have been applied to related Palbociclib salts, demonstrating the potential for detailed carbon characterization [13].

The isethionate counterion contributes additional resonances corresponding to the ethylene bridge and sulfonate functionality [6] [7]. These signals appear as characteristic patterns in both ¹H and ¹³C spectra, confirming the 1:1 stoichiometry between the drug substance and the isethionate anion [6] [7].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides definitive molecular weight confirmation and structural validation for Palbociclib Isethionate through multiple ionization techniques [14] [15] [16]. The molecular ion peak appears at m/z 574.7 [M+H]⁺ under positive-ion electrospray ionization (ESI) conditions, confirming the expected molecular weight of 573.66 g/mol [14] [15].

Electrospray ionization mass spectrometry (ESI-MS) serves as the primary technique for molecular ion detection due to its compatibility with polar, ionic compounds like Palbociclib Isethionate [14] [15]. The isethionate salt form enhances ionization efficiency compared to the free base, facilitating detection under aqueous conditions [16]. Atmospheric pressure chemical ionization (APCI) provides complementary ionization, particularly useful for confirmatory analysis [16].

Liquid chromatography-mass spectrometry (LC-MS) combinations enable simultaneous separation and mass spectroscopic analysis, providing enhanced specificity for pharmaceutical quality control [15] [17]. Commercial suppliers routinely employ LC-MS methods to confirm structural identity and assess purity levels exceeding 99% [5] [15].

The fragmentation behavior of Palbociclib Isethionate reflects the stability of its heterocyclic core structure under mass spectrometric conditions [14] [15]. The pyrido[2,3-d]pyrimidine framework demonstrates remarkable stability, with initial fragmentation typically occurring at peripheral substituents [6] [7]. The cyclopentyl group at position 8 represents a common fragmentation site due to the relative weakness of the nitrogen-carbon bond connecting it to the bicyclic core [6] [7].

Loss of the acetyl group from position 6 generates a characteristic fragment ion, providing structural confirmation of this key substituent [6] [7]. The piperazinylpyridine moiety may undergo fragmentation at the nitrogen-carbon linkage connecting it to the pyrimidine ring, though this fragmentation pathway requires higher collision energies [6] [7].

The isethionate counterion typically remains intact during positive-ion mass spectrometry, as it carries the negative charge and does not contribute significantly to positive-ion spectra [6] [7]. However, negative-ion mass spectrometry can provide complementary information about the isethionate fragment at m/z 125 [isethionate]⁻ [6] [7].

Tandem mass spectrometry (MS/MS) experiments enable detailed fragmentation pathway elucidation through collision-induced dissociation studies [14] [15]. These experiments confirm the connectivity between functional groups and validate the proposed molecular structure through systematic fragmentation analysis [14] [15].

High-resolution mass spectrometry provides exact mass determination with sub-ppm accuracy, enabling elemental composition confirmation [6] [7]. The exact mass of 573.23695304 Da for the molecular ion confirms the empirical formula C₂₆H₃₅N₇O₆S [6] [7].

Thermal Analysis Through Differential Scanning Calorimetry and Thermogravimetric Analysis

Thermal analysis techniques provide comprehensive characterization of the thermal behavior and stability profiles of Palbociclib Isethionate polymorphs [2] [18] [19]. Differential Scanning Calorimetry (DSC) reveals distinct thermal signatures for each polymorphic form, enabling identification and characterization of phase transitions [2] [18].

Form A exhibits a sharp endothermic peak at 273°C, indicating a well-defined melting transition characteristic of a crystalline material [2]. Form B displays its melting endotherm at 271°C, representing a slightly lower melting point that suggests different crystal packing arrangements compared to Form A [2]. Form D demonstrates the highest melting point at 277°C, indicating enhanced thermal stability potentially due to stronger intermolecular interactions [2].

The DSC heating rate of 5°C/min provides optimal resolution for detecting thermal transitions while maintaining reasonable analysis times [20]. This standardized heating rate enables comparative analysis between different polymorphic forms and ensures reproducible results across different analytical laboratories [20].

Crystalline Form I of the free base shows multiple thermal events including endothermic peaks at approximately 81.3°C, 155.2°C, 238.0°C, and 265.3°C, along with an exothermic peak at 185.7°C [18]. These complex thermal behaviors suggest possible desolvation events, polymorphic transitions, or decomposition processes occurring at different temperatures [18].

Form V demonstrates endothermic peaks at 62.6°C, 126.0°C, and 262.8°C, indicating a different thermal profile compared to other crystalline forms [18]. The lower temperature transitions may correspond to loss of residual solvents or water molecules incorporated during crystallization [18].

Thermogravimetric analysis (TGA) complements DSC studies by quantifying mass changes during heating [21] [22]. Weight loss measurements identify dehydration temperatures, desolvation events, and thermal decomposition onset temperatures [21] [22]. For pharmaceutical compounds, TGA provides critical information about thermal stability limits and storage temperature requirements [21] [22].

The thermal decomposition of Palbociclib Isethionate typically begins above 250°C, indicating excellent thermal stability under normal storage and processing conditions [22]. Decomposition products may include irritating gases and vapors, requiring appropriate ventilation during thermal analysis [22].

Raman spectroscopy provides complementary thermal characterization through identification of characteristic vibrational frequencies for each polymorphic form [2]. Form A shows Raman bands at 1600, 1290, 675, 470, 450, and 425 cm⁻¹ [2]. Form B exhibits similar bands at 1600, 1290, 470, 450, and 425 cm⁻¹ but lacks the substantial peak at 675 cm⁻¹, providing a diagnostic difference [2]. Form D displays a simplified Raman spectrum with a characteristic band at 463 cm⁻¹ [2].

Hot-stage microscopy enables direct observation of thermal events during heating, providing visual confirmation of melting, polymorphic transitions, and decomposition processes [23]. This technique proves particularly valuable for identifying the nature of thermal transitions observed in DSC thermograms [23].

Modulated DSC techniques offer enhanced sensitivity for detecting weak thermal transitions and separating overlapping thermal events [24]. These advanced thermal analysis methods provide deeper insights into the complex thermal behavior of polymorphic pharmaceutical compounds [24].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

573.23695304 g/mol

Monoisotopic Mass

573.23695304 g/mol

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W1NYL2IRDR

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Palbociclib Isethionate is the isethionate salt form of palbociclib, an orally available cyclin-dependent kinase (CDK) inhibitor with potential antineoplastic activity. Palbociclib selectively inhibits cyclin-dependent kinase 4 (CDK4) and 6 (CDK6), thereby inhibiting retinoblastoma (Rb) protein phosphorylation early in the G1 phase leading to cell cycle arrest. This suppresses DNA replication and decreases tumor cell proliferation. CDK4 and 6 are serine/threonine kinases that are upregulated in many tumor cell types and play a key role in the regulation of cell cycle progression.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
CMGC group
CDK4/6 [HSA:1019 1021] [KO:K02089 K02091]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

827022-33-3

Wikipedia

Palbociclib isethionate

Dates

Last modified: 08-15-2023
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